FNPVLFMMSNVKBB-UHFFFAOYSA-N
Description
Compounds with similar InChIKey suffixes (ending in UHFFFAOYSA-N) often share structural motifs such as heterocyclic rings, halogen substituents, or trifluoromethyl groups. For instance, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9) is a pyridine derivative with a trifluoromethyl group and a molecular formula of C₇H₈ClF₃N₂ .
Properties
Molecular Formula |
C12H13N5O5 |
|---|---|
Molecular Weight |
307.266 |
InChI |
InChI=1S/C12H13N5O5/c1-6-9(17(20)21)10-13-8-7(11(18)16(10)14-6)5-15(12(8)19)3-4-22-2/h14H,3-5H2,1-2H3 |
InChI Key |
FNPVLFMMSNVKBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC3=C(CN(C3=O)CCOC)C(=O)N2N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares FNPVLFMMSNVKBB-UHFFFAOYSA-N (hypothetical properties inferred from evidence) with structurally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis pathways:
Key Findings:
Structural Similarities :
- Both HVXHWBMLTSDYGK-UHFFFAOYSA-N and the hypothetical This compound contain trifluoromethyl groups, which enhance metabolic stability and lipophilicity in drug design .
- NPMRPDRLIHYOBW-UHFFFAOYSA-N lacks halogen substituents but shares a comparable topological polar surface area (TPSA), suggesting similar solubility profiles .
Pharmacokinetic Differences :
- HVXHWBMLTSDYGK-UHFFFAOYSA-N exhibits higher molecular weight (212.60 vs. ~207 g/mol) and distinct CYP inhibition, making it more suited for enzyme-targeted therapies .
- The inferred LogP of This compound (~2.5) suggests moderate membrane permeability, aligning with trends in kinase inhibitor design .
Synthetic Complexity :
- HVXHWBMLTSDYGK-UHFFFAOYSA-N requires multi-step synthesis involving amidation and cyclization, whereas This compound may utilize simpler coupling reactions .
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